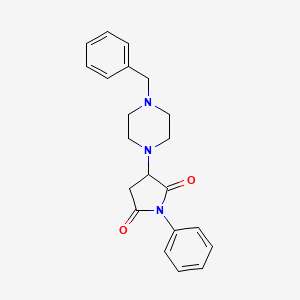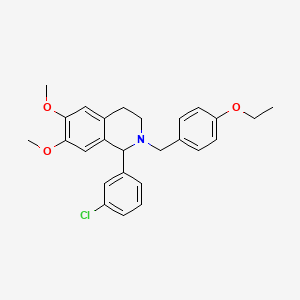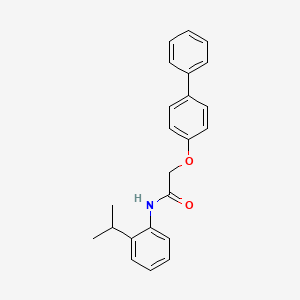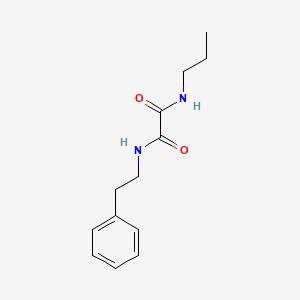![molecular formula C18H18ClN3O4 B5209437 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNAPP, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to interact with various receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is its potent therapeutic activity, which makes it a promising candidate for the development of novel drugs. Additionally, its relatively simple synthesis method and low toxicity profile make it an attractive compound for scientific research studies. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges in some experimental settings.
Direcciones Futuras
There are several future directions for the scientific research on 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One potential area of focus is the further elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its utility as a drug candidate. Finally, the exploration of its potential use in combination with other therapeutics may lead to the development of more effective treatment strategies for various diseases.
Conclusion:
In conclusion, 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a compound with promising therapeutic potential. Its potent antitumor, anti-inflammatory, and neuroprotective activities make it an attractive candidate for the development of novel drugs. However, further scientific research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-chlorophenoxy)acetyl piperazine with 4-nitrophenyl hydrazine under controlled conditions. The process involves several steps and requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-3-1-2-4-17(16)26-13-18(23)21-11-9-20(10-12-21)14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFWTCMQKLLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5209359.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)

![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)

![N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5209404.png)
![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)



